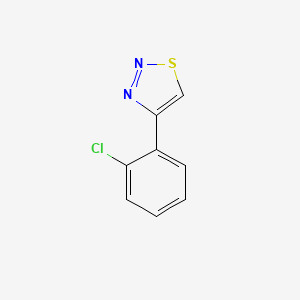
4-(2-chlorophenyl)-1,2,3-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chlorophenyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a 2-chlorophenyl group attached to the thiadiazole ring imparts unique chemical and biological properties to this compound.
作用机制
Target of Action
4-(2-Chlorophenyl)thiadiazole, a derivative of the thiazole class of compounds, has been found to interact with various biological targets. Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that thiazole derivatives can interfere with dna synthesis, inhibiting the replication of both human tumor and bacterial cells . This suggests that 4-(2-Chlorophenyl)thiadiazole may interact with its targets in a similar manner, leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives, such as 4-(2-Chlorophenyl)thiadiazole, can affect various biochemical pathways. For instance, some thiazole derivatives have been found to stimulate insulin release and glucose uptake . .
Result of Action
Given the known activities of thiazole derivatives, it can be inferred that 4-(2-chlorophenyl)thiadiazole may exhibit a range of effects, such as antimicrobial, antifungal, and antitumor activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chlorophenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 4-(2-Chlorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, altering its electronic properties.
Cyclization Reactions: The compound can form larger heterocyclic systems through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Derivatives with different substituents on the phenyl ring.
Oxidation Products: Oxidized forms of the thiadiazole ring.
Reduction Products: Reduced forms of the thiadiazole ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the development of new materials with specific electronic properties.
相似化合物的比较
2-Chlorophenyl derivatives: Compounds like 2-chlorophenylthiourea and 2-chlorophenylhydrazine share structural similarities.
Other Thiadiazoles: Compounds such as 4-phenyl-1,2,3-thiadiazole and 4-(2-methylphenyl)-1,2,3-thiadiazole.
Uniqueness: 4-(2-Chlorophenyl)-1,2,3-thiadiazole is unique due to the presence of both the 2-chlorophenyl group and the thiadiazole ring, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
4-(2-chlorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCXAJYYMLPXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2954514.png)
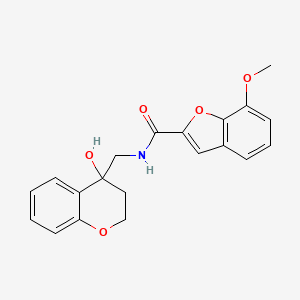
![6-{[4-(4-fluorophenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2954517.png)
![4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2954518.png)
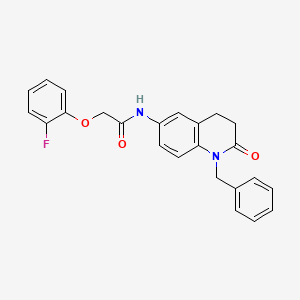
![6-methoxy-2-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-1-benzothiophen-1-one](/img/structure/B2954523.png)
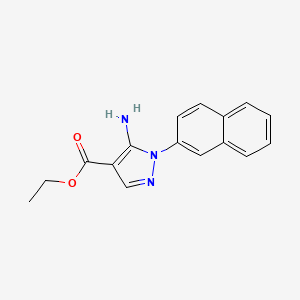
![5-chloro-2-(methylsulfanyl)-N-{2-[(thiophen-2-yl)formamido]ethyl}pyrimidine-4-carboxamide](/img/structure/B2954526.png)
![2-(BENZENESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2954529.png)
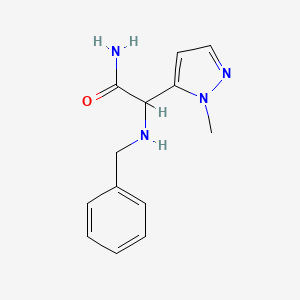
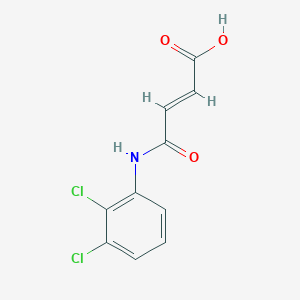
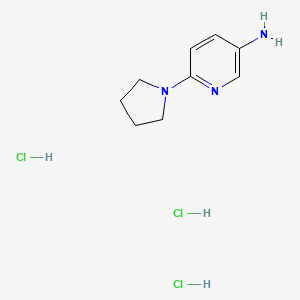
![Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate](/img/structure/B2954534.png)
![(4Ar,7aS)-4-(2-ethenylsulfonylethyl)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazine](/img/structure/B2954537.png)
